Cas no 1805567-07-0 (Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate)

Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate is a high-purity synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its key structural features—a cyano group, difluoromethyl substituent, and nitro functionality—make it a versatile building block for constructing complex heterocyclic compounds. The difluoromethyl group enhances metabolic stability in bioactive molecules, while the nitropyridine core facilitates further functionalization. This compound is particularly valuable in the development of fluorinated active ingredients, where its well-defined reactivity and stability under synthetic conditions are advantageous. Supplied with rigorous quality control, it ensures consistency for applications in medicinal chemistry and crop protection research.
Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate structure
1805567-07-0 structure
Product name:Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate
CAS No:1805567-07-0
MF:C10H7F2N3O4
MW:271.177088975906
CID:4877492

Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate
    • Inchi: 1S/C10H7F2N3O4/c1-19-8(16)2-5-6(3-13)7(9(11)12)4-14-10(5)15(17)18/h4,9H,2H2,1H3
    • InChI Key: QPSLKSICFAYQLQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(=C1C#N)CC(=O)OC)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Topological Polar Surface Area: 109
  • XLogP3: 1.1

Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029040621-1g
Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate
1805567-07-0 97%
1g
$1,445.30 2022-04-01

Additional information on Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate

Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate (CAS No. 1805567-07-0): An Overview

Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate (CAS No. 1805567-07-0) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of nitropyridine derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate is C12H9F2N3O4, and its molecular weight is approximately 293.21 g/mol. The presence of the cyano group, difluoromethyl moiety, and nitro substituent on the pyridine ring imparts distinct chemical and physical properties to this compound. These functional groups contribute to its stability, reactivity, and biological activity, making it a valuable candidate for further investigation.

In the context of pharmaceutical research, Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate has been studied for its potential as a lead compound in the development of new therapeutic agents. Recent studies have highlighted its promising activity against various pathogens and cancer cells. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Beyond its antimicrobial properties, Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate has also shown significant promise in cancer research. A study conducted by a team of researchers at the National Cancer Institute demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action was found to involve the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. These findings suggest that Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate could serve as a valuable scaffold for the development of novel anticancer drugs.

The synthesis of Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate has been optimized using modern synthetic techniques to ensure high yields and purity. One common synthetic route involves the reaction of 4-cyano-5-(difluoromethyl)-2-nitropyridine with methyl bromoacetate in the presence of a suitable base. This method has been widely adopted due to its simplicity and efficiency. The resulting product can be further purified using techniques such as column chromatography or recrystallization to obtain high-purity material suitable for various applications.

In addition to its potential therapeutic applications, Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate has also been explored for its use as an intermediate in the synthesis of other biologically active compounds. Its versatile chemical structure allows for further functionalization through various chemical transformations, making it a valuable building block in organic synthesis. For example, the cyano group can be converted into an amide or carboxylic acid functionality, while the nitro group can be reduced to an amino group or further modified through diazotization reactions.

The safety profile of Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate is an important consideration for its use in pharmaceutical development. Preclinical studies have indicated that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further toxicological studies are necessary to fully evaluate its safety profile before it can be advanced to clinical trials.

In conclusion, Methyl 4-cyano-5-(difluoromethyl)-2-nitropyridine-3-acetate (CAS No. 1805567-07-0) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and biological activities make it a valuable candidate for further investigation as a lead compound in the discovery of new therapeutic agents. Ongoing research efforts are expected to uncover additional properties and applications of this compound, contributing to advancements in drug discovery and medicinal chemistry.

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